molecular formula C17H18N2O2S B6715833 N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B6715833
M. Wt: 314.4 g/mol
InChI Key: IOSCQFYIBZARFI-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound featuring a thiazole ring, a spirocyclic structure, and a carboxamide group

Properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-9-18-15(22-11)10-19-16(20)13-8-17(13)6-7-21-14-5-3-2-4-12(14)17/h2-5,9,13H,6-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSCQFYIBZARFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC(=O)C2CC23CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure, and finally the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity, such as antimicrobial or antitumor properties, is of interest for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific diseases.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and spirocyclic structure may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential and guide further optimization.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and spirocyclic molecules, such as:

    Thiazole-based drugs: Sulfathiazole, Ritonavir, Abafungin.

    Spirocyclic compounds: Spiro[cyclopropane-1,2’-indoline], Spiro[2,3-dihydrobenzofuran-1,2’-cyclopropane].

Uniqueness

N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is unique due to its combination of a thiazole ring, spirocyclic structure, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for further research and development.

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